molecular formula C21H21N7O B2827515 (E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835907-35-2

(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2827515
CAS RN: 835907-35-2
M. Wt: 387.447
InChI Key: LLLKODDQTZVQJV-DHRITJCHSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

There are various reactions of quinoxalines including Diazotization Reactions, Nitration Reactions, Oxidation Reactions, Substitutions Reactions .

Scientific Research Applications

Macromolecular Adduct Formation and Metabolism

The study by Turteltaub et al. (1999) explores the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines (HCAs) in rodents compared to humans using accelerator mass spectrometry (AMS). This research highlights differences in metabolite profiles and adduct levels between species, suggesting that rodent models may not fully represent the human response to HCA exposure, which could be relevant to understanding the metabolism of related compounds (Turteltaub et al., 1999).

Dietary Exposure to Carcinogens

Ushiyama et al. (1991) measured the amounts of four HCAs in human urine to estimate exposure levels, finding that humans are continually exposed to these compounds through diet. This research indicates the importance of monitoring exposure to potentially harmful compounds in food, which could be relevant for similar compounds to "(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" (Ushiyama et al., 1991).

Exposure and Risk Assessment

Wakabayashi et al. (1993) quantified carcinogenic HAs in various cooked foods and assessed human exposure through diet, suggesting continuous exposure to HAs from normal diet. This study's approach to measuring and evaluating the risk from dietary carcinogens can provide insights into methodologies for assessing risks associated with related chemical compounds (Wakabayashi et al., 1993).

Biomonitoring of Exposure

Sinha et al. (1994) investigated whether pan-fried meat, a source of HAAs, can induce cytochrome P4501A2 (CYP1A2) activity in humans. This study emphasizes the importance of understanding how dietary exposure to certain compounds can affect metabolic pathways, potentially relevant to the metabolism of "(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" and similar substances (Sinha et al., 1994).

Future Directions

Quinoxaline derivatives continue to be a focus of research due to their diverse pharmacological activities . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

2-amino-N-butyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-2-3-10-24-21(29)17-18-20(27-16-7-5-4-6-15(16)26-18)28(19(17)22)25-13-14-8-11-23-12-9-14/h4-9,11-13H,2-3,10,22H2,1H3,(H,24,29)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLKODDQTZVQJV-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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